molecular formula C32H31BrN2O4 B304328 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one

2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one

Cat. No. B304328
M. Wt: 587.5 g/mol
InChI Key: IAEYLPZUGORRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a compound with potential applications in scientific research. This compound is also known as BRD4 inhibitor and is used in the study of various diseases, including cancer, inflammation, and viral infections.

Mechanism of Action

BRD4 inhibitors, including 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one, bind to the acetyl-lysine recognition pocket of BET proteins, preventing their interaction with chromatin and subsequent gene expression regulation. This leads to the downregulation of genes involved in cell proliferation, inflammation, and viral replication.
Biochemical and Physiological Effects
The use of BRD4 inhibitors, including 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one, has been shown to have several biochemical and physiological effects. In cancer cells, BRD4 inhibition leads to the downregulation of oncogenes, resulting in decreased cell proliferation and increased apoptosis. Inflammatory responses are also reduced through the downregulation of pro-inflammatory cytokines. Additionally, BRD4 inhibitors have been shown to have antiviral effects by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

The use of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one in lab experiments has several advantages. It is a potent and selective inhibitor of BRD4, making it a useful tool for studying the role of BET proteins in disease. Additionally, it has been shown to have low toxicity in vitro and in vivo.
However, there are also limitations to the use of this compound. Its solubility is limited, which can affect its bioavailability and efficacy. Additionally, its potency can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one in scientific research. One potential application is in the study of cancer immunotherapy, as BRD4 inhibition has been shown to enhance the antitumor immune response. Additionally, the development of more potent and selective BRD4 inhibitors could lead to the identification of new therapeutic targets for various diseases. Finally, the use of this compound in combination with other drugs could lead to synergistic effects and improved treatment outcomes.
Conclusion
2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a compound with potential applications in scientific research. Its ability to inhibit BRD4 and other BET proteins makes it a useful tool for studying the role of these proteins in various diseases. While there are limitations to its use, its low toxicity and selectivity make it a promising compound for future research.

Synthesis Methods

The synthesis of 2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one involves the reaction of 4-bromobenzaldehyde with 2,5-dimethoxybenzylamine in the presence of a catalytic amount of glacial acetic acid. The resulting intermediate is then reacted with 2,4-pentanedione in the presence of ammonium acetate to yield the final product.

Scientific Research Applications

2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4. BET proteins are involved in the regulation of gene expression and are implicated in various diseases, including cancer, inflammation, and viral infections. As such, BRD4 inhibitors have potential applications in the study of these diseases.

properties

Product Name

2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one

Molecular Formula

C32H31BrN2O4

Molecular Weight

587.5 g/mol

IUPAC Name

2-amino-3-benzoyl-1-(4-bromophenyl)-4-(2,5-dimethoxyphenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one

InChI

InChI=1S/C32H31BrN2O4/c1-32(2)17-24-28(25(36)18-32)27(23-16-22(38-3)14-15-26(23)39-4)29(30(37)19-8-6-5-7-9-19)31(34)35(24)21-12-10-20(33)11-13-21/h5-16,27H,17-18,34H2,1-4H3

InChI Key

IAEYLPZUGORRJB-UHFFFAOYSA-N

Isomeric SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C

SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C(=O)C4=CC=CC=C4)C5=C(C=CC(=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

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